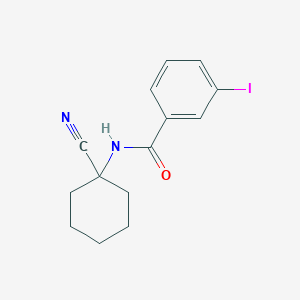

N-(1-cyanocyclohexyl)-3-iodobenzamide

Description

N-(1-cyanocyclohexyl)-3-iodobenzamide is a synthetic benzamide derivative characterized by a 3-iodobenzamide core and an N-(1-cyanocyclohexyl) substituent. For instance, highlights derivatives like 1-(2-bromophenyl)-N-(1-cyanocyclohexyl)-5-(4-methoxyphenyl)-4-methylpyrazole-3-carboxamide (9n), which shares the N-(1-cyanocyclohexyl) group and demonstrates high CB1 receptor affinity (Ki = 15.7 nM). These compounds are designed to optimize metabolic stability, lipophilicity, and receptor selectivity, particularly for applications in positron emission tomography (PET) imaging .

Properties

Molecular Formula |

C14H15IN2O |

|---|---|

Molecular Weight |

354.19 g/mol |

IUPAC Name |

N-(1-cyanocyclohexyl)-3-iodobenzamide |

InChI |

InChI=1S/C14H15IN2O/c15-12-6-4-5-11(9-12)13(18)17-14(10-16)7-2-1-3-8-14/h4-6,9H,1-3,7-8H2,(H,17,18) |

InChI Key |

NQTQTVTZXOKCGY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)C2=CC(=CC=C2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-3-iodobenzamide typically involves the reaction of 1-cyanocyclohexylamine with 3-iodobenzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of catalysts and solvents that can be easily recycled also enhances the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-3-iodobenzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The benzamide moiety can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: N-(1-cyanocyclohexyl)-3-aminobenzamide or N-(1-cyanocyclohexyl)-3-thiobenzamide.

Reduction: N-(1-aminocyclohexyl)-3-iodobenzamide.

Oxidation: N-(1-cyanocyclohexyl)-3-carboxybenzamide.

Scientific Research Applications

N-(1-cyanocyclohexyl)-3-iodobenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-3-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds with active site residues, while the iodinated benzamide moiety can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Implications for Drug Design

- Selectivity Optimization : Substituent modifications (e.g., cyclohexyl vs. tetrahydropyran) enable tuning of CB1/TSPO selectivity, supporting the development of targeted neuroimaging agents.

- Lipophilicity Management: Balancing logP through substituent choice (e.g., acetamide vs. cyanocyclohexyl) can enhance solubility or brain penetration, depending on therapeutic goals.

Biological Activity

N-(1-cyanocyclohexyl)-3-iodobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Cyanocyclohexyl group : This moiety contributes to the compound's lipophilicity and may influence its interaction with biological targets.

- Iodobenzamide core : The presence of iodine can enhance the compound's reactivity and may affect its pharmacokinetic properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : Similar compounds have been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. The interaction may lead to the formation of reactive metabolites that can exert biological effects.

- Reactive Oxygen Species (ROS) Formation : Compounds with similar structures have been implicated in the generation of ROS during metabolic processes. This oxidative stress can lead to cellular damage, including DNA damage, which is a critical factor in cancer development.

- DNA Adduct Formation : The compound may form adducts with DNA, potentially leading to mutagenic effects. This process is often mediated by metabolic activation involving cytochrome P450 enzymes.

Anticancer Properties

Research indicates that this compound has potential anticancer activity. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines through mechanisms such as:

- Induction of apoptosis

- Inhibition of cell cycle progression

- Modulation of signaling pathways involved in cell survival and proliferation

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial potential. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, particularly those resistant to conventional antibiotics.

Data Table: Summary of Biological Activities

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Study on Enzyme Interaction : Research demonstrated that similar compounds interact with cytochrome P450 enzymes, leading to the formation of reactive metabolites that can induce DNA damage.

- Anticancer Activity Assessment : A series of in vitro assays showed that this compound significantly reduced the viability of cancer cell lines, suggesting its potential as a therapeutic agent .

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA), revealing promising results that warrant further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.